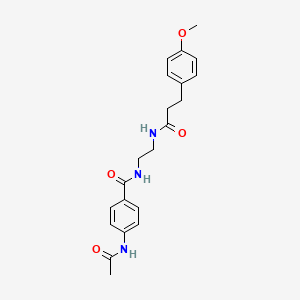

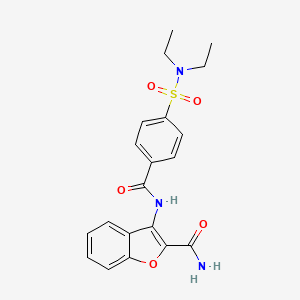

![molecular formula C19H14N2O3 B2914218 3-{2-[4-(1H-imidazol-1-yl)phenyl]-2-oxoethyl}-2-benzofuran-1(3H)-one CAS No. 477850-47-8](/img/structure/B2914218.png)

3-{2-[4-(1H-imidazol-1-yl)phenyl]-2-oxoethyl}-2-benzofuran-1(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole derivatives often involves the Claisen–Schmidt condensation . For instance, a novel series of compounds were designed using FBDD efforts and synthesized . The synthesized compounds underwent thorough characterization using 1 HNMR, 13 CNMR, HRMS, and mass spectrum analyses .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . They have been shown to be strongly effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Compounds synthesized from benzofuran derivatives, including those related to the mentioned chemical structure, have shown promising antimicrobial activities. For instance, Shankerrao et al. (2017) synthesized imidazothiazole derivatives of benzofuran, revealing compounds with significant antimicrobial properties. Similarly, Rangaswamy et al. (2017) developed functionalized pyrazole scaffolds derived from benzofuran, exhibiting notable antimicrobial and antioxidant activities. These findings underscore the potential of benzofuran derivatives in developing new antimicrobial agents (Shankerrao et al., 2017; Rangaswamy et al., 2017).

Antioxidant Properties

The antioxidant potential of benzofuran derivatives is also notable. Then et al. (2017) synthesized novel benzofuran compounds, assessing their radical scavenging abilities through various assays. Their results indicated a compound with an amino substituent showing superior antioxidant efficacy compared to standard antioxidants. This suggests that specific modifications to the benzofuran core can enhance its antioxidant properties (Then et al., 2017).

Anticorrosive Activity

The anticorrosive effects of imidazole derivatives on metals in acidic solutions have been explored, with compounds showing high corrosion inhibition efficiency. Prashanth et al. (2021) synthesized imidazole derivatives that demonstrated significant protection against corrosion, highlighting their utility in protecting metals from acid-induced corrosion (Prashanth et al., 2021).

Antiproliferative Effects

Compounds based on benzofuran and imidazole structures have been investigated for their antiproliferative activities against cancer cells. Shankar et al. (2018) synthesized benzimidazole-based Schiff base compounds showing promising results against various cancer cell lines, illustrating the potential of these compounds in cancer therapy (Shankar et al., 2018).

Wirkmechanismus

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets . For instance, some imidazole derivatives have been shown to target the C522 residue of p97, a protein involved in numerous cellular processes .

Mode of Action

Imidazole-containing compounds are known for their diverse biological activities, which can be attributed to their interaction with various targets . For instance, some imidazole derivatives have been shown to inhibit the EGFR wild-type enzyme .

Biochemical Pathways

Imidazole-containing compounds are known to affect a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It is known that imidazole is a highly soluble compound, which could potentially influence its bioavailability .

Result of Action

Some imidazole derivatives have been shown to have robust inhibitory effects against the egfr wild-type enzyme, indicating substantial anticancer efficacy .

Action Environment

It is known that the biological activity of imidazole-containing compounds can be influenced by various factors, including the presence of other compounds and the ph of the environment .

Zukünftige Richtungen

Given the wide range of biological activities of imidazole derivatives, there is significant potential for the development of new drugs . For instance, the antifungal properties of these compounds make them suitable for anti-aspergillus activity study . Furthermore, the development of structurally stable MOFs for proton conduction research is another promising direction .

Eigenschaften

IUPAC Name |

3-[2-(4-imidazol-1-ylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3/c22-17(11-18-15-3-1-2-4-16(15)19(23)24-18)13-5-7-14(8-6-13)21-10-9-20-12-21/h1-10,12,18H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWOWIHNAUCDDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)CC(=O)C3=CC=C(C=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{2-[4-(1H-imidazol-1-yl)phenyl]-2-oxoethyl}-2-benzofuran-1(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

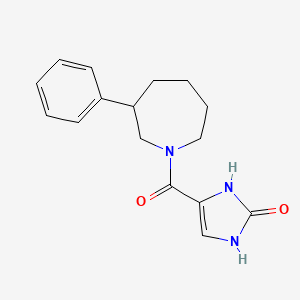

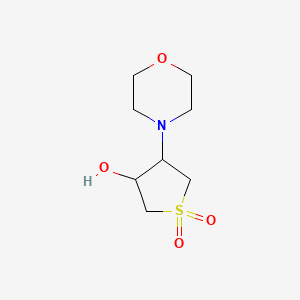

![Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2914136.png)

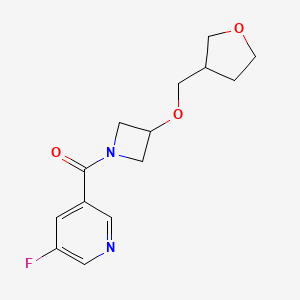

![2-(4-ethoxyphenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2914141.png)

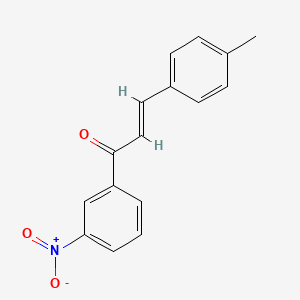

![N-[2-(1H-Indazol-6-yl)ethyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2914143.png)

![1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B2914148.png)

![rel-Methyl 2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetate](/img/structure/B2914152.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2914155.png)

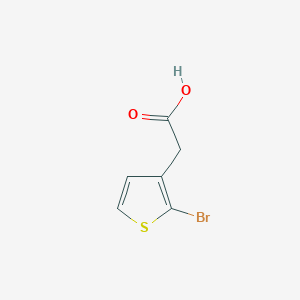

![5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2914156.png)